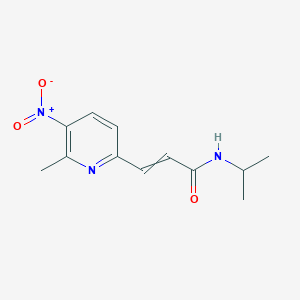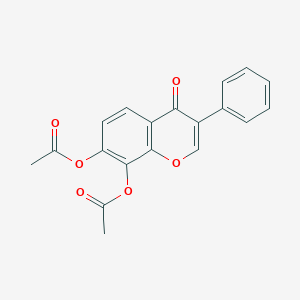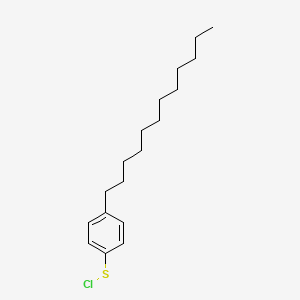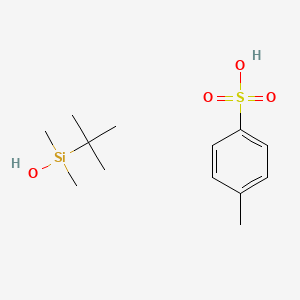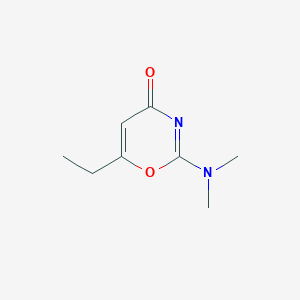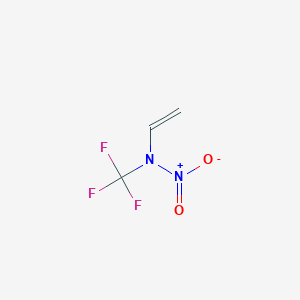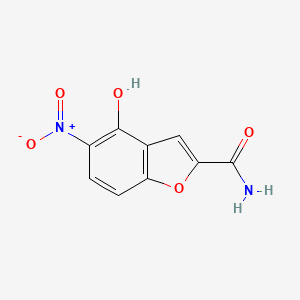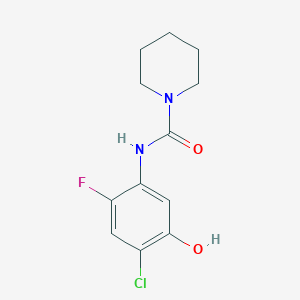
9-Fluoro-9-(2-methylphenyl)-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Fluoro-9-(2-methylphenyl)-9H-fluorene: is a fluorinated organic compound that belongs to the class of fluorenes. Fluorenes are polycyclic aromatic hydrocarbons with a wide range of applications in organic electronics, photonics, and materials science. The presence of a fluorine atom and a methylphenyl group in its structure makes this compound unique and potentially useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluoro-9-(2-methylphenyl)-9H-fluorene typically involves the following steps:
Starting Materials: The synthesis begins with fluorene and 2-methylphenyl derivatives.
Fluorination: The fluorene core is fluorinated using a suitable fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Substitution Reaction: The 2-methylphenyl group is introduced via a Friedel-Crafts alkylation reaction using an appropriate catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Fluorination: Large-scale fluorination using continuous flow reactors to ensure uniformity and efficiency.
Catalytic Processes: Use of advanced catalytic systems to enhance the yield and selectivity of the desired product.
Purification: High-performance liquid chromatography (HPLC) or recrystallization techniques to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
9-Fluoro-9-(2-methylphenyl)-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine or methylphenyl positions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Aluminum chloride (AlCl3), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, hydrocarbons
Substitution: Various substituted fluorenes
Wissenschaftliche Forschungsanwendungen
9-Fluoro-9-(2-methylphenyl)-9H-fluorene has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices.
Wirkmechanismus
The mechanism of action of 9-Fluoro-9-(2-methylphenyl)-9H-fluorene involves its interaction with molecular targets and pathways, which can vary depending on its application. For example:
In Organic Electronics: The compound’s electronic properties, such as its ability to transport charge and emit light, are crucial for its function in OLEDs and photovoltaic cells.
In Biological Systems: The fluorine atom can enhance the compound’s binding affinity to biological targets, making it useful in imaging and drug delivery.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-Methyl-9-(2-methylphenyl)fluorene
- 9-Ethyl-9-(2-methylphenyl)fluorene
Comparison
Compared to similar compounds, 9-Fluoro-9-(2-methylphenyl)-9H-fluorene is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more suitable for applications requiring high stability and specific electronic characteristics.
Eigenschaften
CAS-Nummer |
88172-56-9 |
|---|---|
Molekularformel |
C20H15F |
Molekulargewicht |
274.3 g/mol |
IUPAC-Name |
9-fluoro-9-(2-methylphenyl)fluorene |
InChI |
InChI=1S/C20H15F/c1-14-8-2-5-11-17(14)20(21)18-12-6-3-9-15(18)16-10-4-7-13-19(16)20/h2-13H,1H3 |
InChI-Schlüssel |
RCGUOAXLAICETF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2(C3=CC=CC=C3C4=CC=CC=C42)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,7,9-Trimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]azepine-5,8-dione](/img/structure/B14395386.png)
![1-[Bis(trimethylsilyl)phosphanyl]-2-chloro-3-(trimethylsilyl)triphosphirane](/img/structure/B14395393.png)
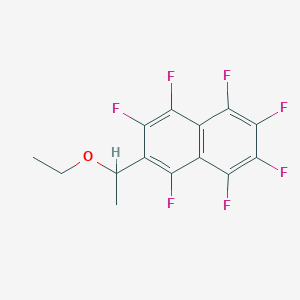
![1,4,5,7-Tetraphenylfuro[3,4-d]pyridazine](/img/structure/B14395398.png)

